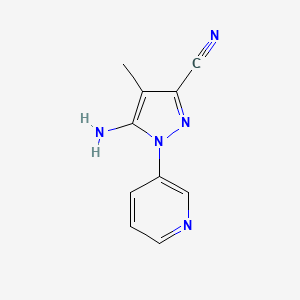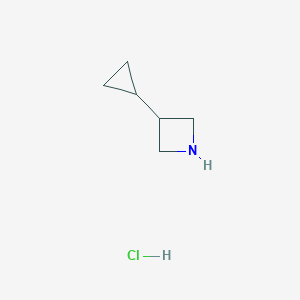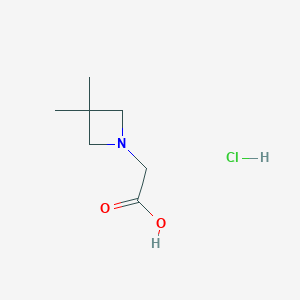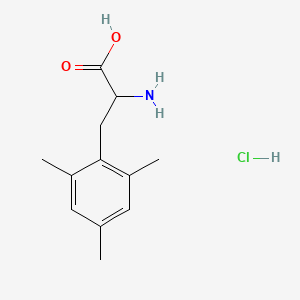
2-氨基-3-(2,4,6-三甲基苯基)丙酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride” is an amino acid derivative with a unique structure . It has a molecular weight of 243.73 . The compound is in powder form and is typically stored at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is “2-amino-3-mesitylpropanoic acid hydrochloride” and its InChI code is "1S/C12H17NO2.ClH/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15;/h4-5,11H,6,13H2,1-3H3,(H,14,15);1H" . This suggests that the compound contains a mesityl group (2,4,6-trimethylphenyl) attached to the third carbon of a propanoic acid molecule, with an amino group on the second carbon.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s molecular weight is 243.73 .科学研究应用
Interaction with Somatostatin Receptors
This compound has been identified to interact with somatostatin receptors in the human body . The interaction is facilitated by the compound’s pharmacophore, an aromatic ring, which engages with a hydrophobic pocket on the receptor. This interaction is crucial for understanding the modulation of somatostatin, which is significant in regulating endocrine and nervous system functions.
Enantiomer Analysis
The compound is known to be an enantiomer of (2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoic acid . This aspect is particularly important in pharmaceutical research, where the different enantiomers of a compound can have vastly different biological activities and therapeutic effects.
Pharmaceutical Testing
Due to its interaction with somatostatin receptors, this compound is used in pharmaceutical testing as a reference standard to ensure the accuracy of experimental results . It serves as a benchmark for comparing the efficacy and potency of newly synthesized compounds targeting similar receptors.
Conformational Analysis
The compound’s structure allows for conformational analysis to understand its binding properties . This analysis can provide insights into the stability of the compound when bound to receptors and can be used to design more effective somatostatin analogs.
Non-Natural Amino Acid Incorporation
As a non-natural amino acid, this compound can be incorporated into peptides to study the effects of such modifications on peptide structure and function . This application is valuable in the development of peptide-based drugs with improved stability and bioavailability.
Computational Drug Design
The detailed structural information available for this compound enables computational drug design efforts . By simulating its interactions with various receptors, researchers can predict the behavior of similar compounds and streamline the drug development process.
Peptide Hormone Research
The compound’s ability to interact with hormone receptors makes it a useful tool in peptide hormone research . It can help in understanding the binding dynamics and activity modulation of hormones, leading to the development of new therapeutic agents.
Synthetic Chemistry
In synthetic chemistry, this compound is utilized as a building block for the synthesis of more complex molecules . Its reactivity and structural features make it a versatile precursor for various synthetic pathways.
安全和危害
作用机制
Target of Action
The primary target of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride is the somatostatin receptors in the human body . Somatostatin receptors play a crucial role in the regulation of endocrine and nervous system function by inhibiting the secretion of several other hormones such as growth hormone, insulin, and gastrin.
Mode of Action
The compound interacts with its targets through its pharmacophore , an aromatic ring . This aromatic ring interacts with a hydrophobic pocket on the somatostatin receptor . This interaction triggers a series of biochemical reactions that lead to the inhibition of hormone secretion.
属性
IUPAC Name |
2-amino-3-(2,4,6-trimethylphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15;/h4-5,11H,6,13H2,1-3H3,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQGYGQQJMLUMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(C(=O)O)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride | |
CAS RN |
1803561-05-8 |
Source


|
| Record name | 2-amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride](/img/structure/B1382500.png)

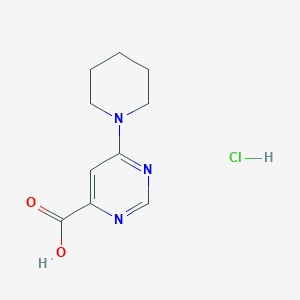
amine](/img/structure/B1382506.png)
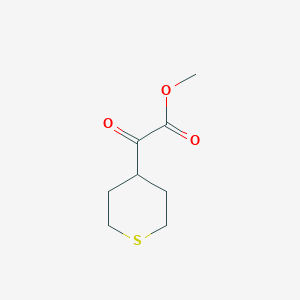
![2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1382508.png)

![2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1382514.png)
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B1382515.png)


